Home > Products > Screening Compounds P29069 > N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide - 1049469-38-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Catalog Number: EVT-3148492
CAS Number: 1049469-38-6
Molecular Formula: C24H29N3O3S
Molecular Weight: 439.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Synthesis: Developing a synthetic route for the compound, possibly building upon the methods described in the paper for synthesizing tetrahydroisoquinolines and incorporating pyrrole and sulfonamide moieties [, ].
  • Biological Activity: Screening the compound for various biological activities, such as antimicrobial, antiviral, or anticancer activity, building on the knowledge about similar structures explored in the papers [, , ].

trans-2-benzyl-3-(1-methyl-1H-pyrrol-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolin-1-ones

Compound Description: This series of compounds was synthesized by reacting homophthalic anhydride with N-(1-methyl-1H-pyrrol-2-yl-methylidene)-benzylamine, resulting in trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives. These compounds were further modified to incorporate pharmacologically relevant fragments. []

Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1H-pyrrol-2-yl moieties with N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. The key difference lies in the presence of a benzyl group at the 2-position and a 1-one substituent in the tetrahydroisoquinoline ring, as well as the varied 4-position substituents in the related compounds.

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the If current channel being developed for angina and atrial fibrillation treatment. Studies focused on identifying its human metabolites to understand its renal and hepatic excretion. []

Relevance: YM758 shares the 1,2,3,4-tetrahydroisoquinoline core with N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. In YM758, the tetrahydroisoquinoline ring is 6,7-dimethoxy substituted and linked to a piperidine ring through a carbonyl group. This piperidine ring is further attached to a 4-fluorobenzamide group. Despite structural variations, both compounds belong to the broader class of tetrahydroisoquinoline derivatives.

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a major human metabolite of YM758, identified in urine and plasma. It exhibits inhibitory effects on organic cation transporters (OCT2/rOct2), suggesting its role in renal excretion. []

Relevance: YM-252124 shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. Additionally, both compounds have a substituent at the 2-position of the tetrahydroisoquinoline ring. The main difference lies in the nature of this substituent: a (3R)-piperidin-3-ylcarbonyl group in YM-252124 compared to a complex substituted ethyl group in the target compound.

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is another major human metabolite of YM758 found in both urine and plasma. []

Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core and the piperidine-linked carbonyl substituent at the 2-position with YM-252124 and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. The primary difference lies in the presence of a 2-one group on the piperidine ring in YM-385459.

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

Compound Description: AS2036329 is a human metabolite of YM758 identified in urine and plasma. It possesses a glucopyranosiduronic acid moiety, suggesting its role in phase II metabolism and elimination. []

Relevance: AS2036329 features the 7-methoxy-1,2,3,4-tetrahydroisoquinoline ring and the piperidine-linked carbonyl substituent at the 2-position, similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. The key differences include the additional glucopyranosiduronic acid and the specific substitutions on the piperidine ring in AS2036329.

N-(4-fluorobenzoyl)glycine (YM-385461)

Compound Description: YM-385461 is a human metabolite of YM758 detected only in plasma, a derivative of p-aminohippuric acid, suggesting potential renal secretion via organic anion transporters (OAT1/rOat1). []

Relevance: While YM-385461 lacks the tetrahydroisoquinoline or pyrrole moieties found in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, it represents a metabolic fragment of YM758, which shares the tetrahydroisoquinoline core with the target compound.

Imidazolidin-2-1,3-disubstituted derivatives

Compound Description: These compounds, represented by Formulae (Ia) and (Ib), are described as CYP inhibitors. []

Relevance: While structurally distinct from N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, this class of compounds exemplifies the use of nitrogen-containing heterocycles (imidazolidine in this case) for potential pharmaceutical applications, similar to the tetrahydroisoquinoline and pyrrole moieties in the target compound.

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide (GF120918)

Compound Description: GF120918 is a P-glycoprotein inhibitor. In studies investigating the role of efflux transporters on the pharmacokinetics and brain penetration of abacavir, GF120918 was found to increase abacavir plasma concentrations and brain/plasma ratios in both wild-type and Bcrp1-/- mice. []

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl group with N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. Although their overall structures differ significantly due to the presence of acridine and carboxamide moieties in GF120918, both belong to the category of substituted tetrahydroisoquinoline derivatives.

Classification

This compound can be classified as:

  • Chemical Class: Sulfonamides
  • Functional Groups: Sulfonamide, methoxy group, isoquinoline, and pyrrole derivatives.
Synthesis Analysis

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide involves several steps:

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxy-3-methylbenzenesulfonyl chloride and various amines or heterocycles.
  2. Reactions:
    • The sulfonamide is formed through the reaction of the sulfonyl chloride with an amine.
    • Heterocyclic components (like isoquinoline and pyrrole) are introduced through nucleophilic substitution or coupling reactions.
  3. Technical Parameters:
    • Temperature: Reactions are often conducted at controlled temperatures to optimize yield.
    • Solvents: Common solvents include dimethyl sulfoxide and methanol, which facilitate the reaction conditions.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Molecular Structure Analysis

The molecular structure of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide can be described as follows:

  • Molecular Formula: C₁₈H₃₁N₃O₃S
  • Molecular Weight: Approximately 357.53 g/mol.

Structural Features

  • The compound contains a central sulfonamide group attached to a methoxy-substituted aromatic ring.
  • The presence of a 3,4-dihydroisoquinoline moiety contributes to its potential pharmacological properties.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure and purity:

  • NMR Spectra: Provide insights into the hydrogen and carbon environments within the molecule.
  • IR Spectra: Help identify functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide can participate in various chemical reactions:

  1. Acid-base Reactions: The sulfonamide nitrogen can act as a weak base.
  2. Substitution Reactions: The aromatic ring can undergo electrophilic substitution due to the presence of activating groups like methoxy.
  3. Coupling Reactions: The heterocyclic components may engage in cross-coupling reactions for further functionalization.
Mechanism of Action

The mechanism of action for compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide often involves inhibition of specific biological targets:

  1. Target Enzymes: It may inhibit enzymes such as cyclooxygenases or kinases involved in inflammatory pathways.
  2. Binding Interactions: The compound likely binds to active sites through hydrogen bonding and hydrophobic interactions due to its diverse functional groups.

Biological Activity

Studies suggest that similar compounds exhibit anti-inflammatory and analgesic properties through mechanisms involving inhibition of prostaglandin synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide include:

Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for anti-inflammatory drugs or inhibitors targeting specific kinases involved in cancer or inflammatory diseases.
  2. Research Tools: Useful in biochemical assays for studying enzyme kinetics or cellular signaling pathways.

Properties

CAS Number

1049469-38-6

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

Molecular Formula

C24H29N3O3S

Molecular Weight

439.57

InChI

InChI=1S/C24H29N3O3S/c1-18-15-21(10-11-24(18)30-3)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3

InChI Key

RDZHPTWSQUJZMI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.